N,N'-Di-Boc-guanidine is synthesized from guanidine derivatives through various chemical reactions. It is classified as a tertiary amine and a carboxylic acid derivative due to its functional groups. The empirical formula for N,N'-Di-Boc-guanidine is , with a molecular weight of approximately 246.28 g/mol.
The synthesis of N,N'-Di-Boc-guanidine can be achieved through several methods, with the most notable being:
N,N'-Di-Boc-guanidine has a unique molecular structure characterized by:
CC(C)(C)OC(=O)N=C(N)C(=O)OC(C)(C)C
, indicating its complex connectivity and functional diversity.N,N'-Di-Boc-guanidine participates in various chemical reactions, including:
The mechanism of action for N,N'-Di-Boc-guanidine primarily revolves around its role as a guanidinylation reagent:
N,N'-Di-Boc-guanidine exhibits several notable physical and chemical properties:
N,N'-Di-Boc-guanidine finds extensive applications across various scientific domains:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: